molecular formula C28H29PSi B14328980 Triphenyl[phenyl(trimethylsilyl)methylidene]-lambda~5~-phosphane CAS No. 99328-15-1

Triphenyl[phenyl(trimethylsilyl)methylidene]-lambda~5~-phosphane

Cat. No.: B14328980
CAS No.: 99328-15-1
M. Wt: 424.6 g/mol
InChI Key: URURUEKOBZCYDU-UHFFFAOYSA-N
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Description

Triphenyl[phenyl(trimethylsilyl)methylidene]-lambda~5~-phosphane is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a triphenyl group and a phenyl(trimethylsilyl)methylidene group. This compound is notable for its unique structural features and its applications in various fields of chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triphenyl[phenyl(trimethylsilyl)methylidene]-lambda~5~-phosphane typically involves the reaction of triphenylphosphine with phenyl(trimethylsilyl)methylidene chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

Triphenyl[phenyl(trimethylsilyl)methylidene]-lambda~5~-phosphane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The phenyl(trimethylsilyl)methylidene group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens and organometallic compounds are used for substitution reactions.

Major Products

The major products formed from these reactions include phosphine oxides, substituted phosphines, and various organophosphorus compounds.

Scientific Research Applications

Triphenyl[phenyl(trimethylsilyl)methylidene]-lambda~5~-phosphane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is used in the study of biological systems and as a probe for investigating biochemical pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Triphenyl[phenyl(trimethylsilyl)methylidene]-lambda~5~-phosphane involves its interaction with various molecular targets and pathways. The compound can act as a ligand, forming complexes with metals and other elements. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The specific pathways and targets depend on the nature of the reaction and the conditions used.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A related compound with a similar structure but lacking the phenyl(trimethylsilyl)methylidene group.

    Triphenylmethane: Another related compound with a similar aromatic structure.

    Terphenyls: Compounds with a central benzene ring substituted with two phenyl groups.

Uniqueness

Triphenyl[phenyl(trimethylsilyl)methylidene]-lambda~5~-phosphane is unique due to the presence of the phenyl(trimethylsilyl)methylidene group, which imparts distinct chemical properties and reactivity. This makes it a valuable reagent in various chemical transformations and applications.

Properties

CAS No.

99328-15-1

Molecular Formula

C28H29PSi

Molecular Weight

424.6 g/mol

IUPAC Name

triphenyl-[phenyl(trimethylsilyl)methylidene]-λ5-phosphane

InChI

InChI=1S/C28H29PSi/c1-30(2,3)28(24-16-8-4-9-17-24)29(25-18-10-5-11-19-25,26-20-12-6-13-21-26)27-22-14-7-15-23-27/h4-23H,1-3H3

InChI Key

URURUEKOBZCYDU-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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